molecular formula C17H25NO3S B261654 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No. B261654
M. Wt: 323.5 g/mol
InChI Key: RBQLHHLJGFHEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound belongs to the class of sulfonamides, which are known for their broad-spectrum antimicrobial activity. In recent years, TAK-659 has gained significant attention due to its potential as a targeted therapy for cancer.

Mechanism of Action

4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide works by inhibiting the activity of several kinases, including Bruton’s tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a critical role in the growth and survival of cancer cells. By inhibiting their activity, 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to modulate the immune system, which may enhance its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is its specificity for kinases that are involved in cancer cell growth and survival. This makes it a promising targeted therapy for cancer. However, like all drugs, 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has limitations. It may not be effective in all types of cancer, and it may have side effects that limit its use.

Future Directions

There are several future directions for the development of 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide as a cancer therapy. One area of research is the combination of 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide with other targeted therapies or chemotherapy drugs. This may enhance its anti-tumor activity and reduce the risk of resistance. Additionally, there is ongoing research into the use of 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide in combination with immunotherapy, which may enhance the immune response to cancer. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide in humans.
Conclusion
4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a promising targeted therapy for cancer that has demonstrated significant anti-tumor activity in preclinical studies. Its specificity for kinases that are involved in cancer cell growth and survival makes it a promising candidate for further development. Ongoing research into the combination of 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide with other therapies and the evaluation of its safety and efficacy in humans will be critical for its future development as a cancer therapy.

Synthesis Methods

The synthesis of 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves several steps, including the reaction of cyclohexylmagnesium bromide with 2-furanylmethyl chloride to form cyclohexyl-2-furanylmethanol. This intermediate is then reacted with p-toluenesulfonyl chloride to form 4-cyclohexyl-N-(p-toluenesulfonyl)-2-furanylmethanol. Finally, this compound is treated with ammonia to form 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide.

Scientific Research Applications

4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been extensively studied for its potential as a targeted therapy for various types of cancer. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells. In preclinical studies, 4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has demonstrated significant anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

Product Name

4-cyclohexyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Molecular Formula

C17H25NO3S

Molecular Weight

323.5 g/mol

IUPAC Name

4-cyclohexyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C17H25NO3S/c19-22(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)14-5-2-1-3-6-14/h8-11,14,16,18H,1-7,12-13H2

InChI Key

RBQLHHLJGFHEFP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.